molecular formula C7H4BrN3O3 B1391022 3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid CAS No. 1198475-37-4

3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid

Cat. No.: B1391022
CAS No.: 1198475-37-4
M. Wt: 258.03 g/mol
InChI Key: QMVUPBFLGDVVAW-UHFFFAOYSA-N
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Description

3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its unique structure, which includes a bromine atom, a hydroxyl group, and a carboxylic acid group. It has a molecular formula of C7H4BrN3O3 and a molecular weight of 258.03 g/mol . This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolopyrimidine scaffold. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity . The compound’s effects are mediated through various pathways, including signal transduction and gene expression regulation .

Comparison with Similar Compounds

3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid can be compared with other pyrazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-bromo-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O3/c8-4-2-10-11-5(4)9-1-3(6(11)12)7(13)14/h1-2,10H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVUPBFLGDVVAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=C(C(=O)N2N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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